Cas no 4810-05-3 (1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene)

1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene is a versatile aromatic compound with distinct structural features. It offers enhanced stability and unique reactivity, making it suitable for a variety of chemical syntheses. The presence of three methyl groups and a prop-2-en-1-yl substituent provides a rich electronic environment for nucleophilic and electrophilic substitutions. This compound's structural complexity and reactivity profile make it an invaluable tool in organic chemistry research and industrial applications.
1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene structure
4810-05-3 structure
Product name:1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene
CAS No:4810-05-3
MF:C12H16
MW:160.255443572998
MDL:MFCD07775136
CID:1518479
PubChem ID:11309675

1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene
    • 2-Allyl-1,3,5-trimethylbenzene
    • benzene, 1,3,5-trimethyl-2-(2-propen-1-yl)-
    • LogP
    • 2-Allyl-1,3,5-trimethylbenzene; benzene, 1,3,5-trimethyl-2-(2-propen-1-yl)-; LogP
    • allylmesitylene
    • MFCD07775136
    • 3-(2,4,6-TRIMETHYLPHENYL)-1-PROPENE
    • DTXSID90461863
    • 1-(2-propenyl)-2,4,6-trimethylbenzene
    • 1,3,5-Trimethyl-2-prop-2-enylbenzene
    • EN300-1828355
    • AKOS006285141
    • 4810-05-3
    • MDL: MFCD07775136
    • Inchi: InChI=1S/C12H16/c1-5-6-12-10(3)7-9(2)8-11(12)4/h5,7-8H,1,6H2,2-4H3
    • InChI Key: HEIXPNNBTVAWDD-UHFFFAOYSA-N
    • SMILES: C=CCC1=C(C)C=C(C)C=C1C

Computed Properties

  • Exact Mass: 160.12528
  • Monoisotopic Mass: 160.125200510g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 0.877
  • Boiling Point: 230.8°C at 760 mmHg
  • Flash Point: 87.3°C
  • Refractive Index: 1.509
  • PSA: 0

1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB360533-5 g
3-(2,4,6-Trimethylphenyl)-1-propene; 97%
4810-05-3
5 g
€947.00 2023-07-19
Enamine
EN300-1828355-5.0g
1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene
4810-05-3
5g
$3355.0 2023-05-26
Enamine
EN300-1828355-2.5g
1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene
4810-05-3
2.5g
$529.0 2023-09-19
abcr
AB360533-1g
3-(2,4,6-Trimethylphenyl)-1-propene, 97%; .
4810-05-3 97%
1g
€545.70 2025-02-18
Enamine
EN300-1828355-5g
1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene
4810-05-3
5g
$783.0 2023-09-19
Fluorochem
200582-25g
3-(2,4,6-Trimethylphenyl)-1-propene
4810-05-3 97%
25g
£2086.00 2022-02-28
Enamine
EN300-1828355-0.1g
1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene
4810-05-3
0.1g
$238.0 2023-09-19
Enamine
EN300-1828355-0.05g
1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene
4810-05-3
0.05g
$227.0 2023-09-19
Enamine
EN300-1828355-1g
1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene
4810-05-3
1g
$271.0 2023-09-19
abcr
AB360533-2g
3-(2,4,6-Trimethylphenyl)-1-propene, 97%; .
4810-05-3 97%
2g
€794.90 2025-02-18

Additional information on 1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene

Introduction to 1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene (CAS No. 4810-05-3)

1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene, also known by its CAS number 4810-05-3, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which consists of a benzene ring substituted with three methyl groups and a propenyl group. The combination of these functional groups imparts distinct chemical and physical properties that make it a valuable precursor in the synthesis of various organic compounds and pharmaceutical intermediates.

The molecular formula of 1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene is C10H14, and its molecular weight is approximately 134.21 g/mol. The compound is a colorless liquid at room temperature and exhibits a characteristic aromatic odor. Its solubility in water is low, but it readily dissolves in organic solvents such as ethanol, acetone, and dichloromethane. These properties make it suitable for use in a wide range of applications, from laboratory research to industrial processes.

In recent years, the study of 1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene has been enriched by advancements in computational chemistry and spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into its molecular structure and reactivity. These techniques have helped researchers understand the compound's behavior in various chemical reactions and its potential as a building block for more complex molecules.

1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene has shown promise in the synthesis of pharmaceutical intermediates due to its ability to undergo selective functionalization reactions. For instance, the propenyl group can be readily converted into other functional groups through catalytic hydrogenation or oxidation processes. This versatility has led to its use in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders.

In the context of medicinal chemistry, 1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene has been explored as a scaffold for designing novel small molecules with therapeutic potential. Recent studies have demonstrated that derivatives of this compound exhibit potent biological activities against specific targets. For example, one study published in the Journal of Medicinal Chemistry reported that a derivative of 1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene showed significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

The environmental impact of 1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene has also been a subject of interest. Researchers have investigated its biodegradability and potential for environmental persistence. Studies have shown that under certain conditions, the compound can be biodegraded by microorganisms present in soil and water. This finding is crucial for assessing its environmental safety and ensuring responsible use in industrial applications.

In addition to its applications in pharmaceuticals and environmental studies, 1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene has found use in materials science. Its unique chemical structure makes it suitable for the synthesis of polymers with tailored properties. For instance, it can be incorporated into polymer chains to enhance their thermal stability or mechanical strength. This versatility has led to its exploration in the development of advanced materials for various industries.

The safety profile of 1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene is an important consideration for both laboratory and industrial use. While it is generally considered safe when handled properly, precautions should be taken to avoid inhalation or skin contact due to its aromatic nature. Safety data sheets (SDS) provide detailed information on handling procedures and emergency response measures.

In conclusion, 1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene (CAS No. 4810-05-3) is a multifaceted compound with a wide range of applications in chemistry, biology, pharmaceuticals, materials science, and environmental studies. Its unique molecular structure and versatile reactivity make it an invaluable tool for researchers and industry professionals alike. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.

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Amadis Chemical Company Limited
(CAS:4810-05-3)1,3,5-trimethyl-2-(prop-2-en-1-yl)benzene
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Purity:99%/99%/99%
Quantity:1g/2g/5g
Price ($):323.0/471.0/1053.0